BenchChemオンラインストアへようこそ!

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

FGFR3 inhibitor Type I kinase inhibitor cancer therapeutics

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate (CAS 1211586-14-9), also designated 1-Boc-octahydro-pyrrolo[3,2-b]pyridine, is a saturated bicyclic heterocycle with molecular formula C₁₂H₂₂N₂O₂ and molecular weight 226.32 g/mol. It features a fully hydrogenated pyrrolo[3,2-b]pyridine core protected at the pyrrole-type nitrogen by a tert-butyloxycarbonyl (Boc) group.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1211586-14-9
Cat. No. B1149138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
CAS1211586-14-9
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CCCN2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3
InChIKeyXEDSJRNOTLOESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl Octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate (CAS 1211586-14-9): Procurement-Relevant Identity and Scaffold Context


Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate (CAS 1211586-14-9), also designated 1-Boc-octahydro-pyrrolo[3,2-b]pyridine, is a saturated bicyclic heterocycle with molecular formula C₁₂H₂₂N₂O₂ and molecular weight 226.32 g/mol . It features a fully hydrogenated pyrrolo[3,2-b]pyridine core protected at the pyrrole-type nitrogen by a tert-butyloxycarbonyl (Boc) group . This scaffold has emerged as a privileged structure in medicinal chemistry: its octahydro-pyrrolo[3,2-b]pyridine framework has been computationally identified as the core of Type I kinase inhibitors demonstrating exceptional selectivity for FGFR3 over VEGFR2, with binding free energies surpassing the clinically approved agent Erdafitinib [1]. The Boc protecting group enables controlled, stepwise functionalization of the secondary amine following acidic deprotection, positioning this compound as a versatile intermediate for parallel library synthesis and structure–activity relationship (SAR) exploration .

Why Generic Substitution Fails for Tert-Butyl Octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate: Regioisomerism and Protection-Group Orthogonality


Substituting tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate with a generic 'Boc-pyrrolopyridine' is not chemically valid. The pyrrolopyridine family encompasses six regioisomers (e.g., pyrrolo[3,2-b], [3,4-b], [3,2-c]) that differ in the fusion position of pyrrole and pyridine rings . These positional variations critically alter the spatial orientation of the secondary amine, directly impacting target engagement geometry as demonstrated by the structure-based selectivity of the [3,2-b] isomer for FGFR3 over VEGFR2 [1]. Furthermore, the unprotected octahydro-1H-pyrrolo[3,2-b]pyridine core (CAS 1393546-65-0) exhibits a predicted pKa of 10.69 for the secondary amine, whereas the Boc-protected derivative is neutral, enabling orthogonal reactivity in multi-step sequences . Even adjacent stereochemical variants—such as the cis-(3aS,7aS)-enantiomer (CAS 1251010-63-5) versus the racemate (CAS 1211586-14-9)—display differential conformational rigidity that is magnified when the scaffold is incorporated into larger, chirality-sensitive drug candidates [2]. Substitution without rigorous regioisomer and stereoisomer verification introduces uncontrolled variables into both SAR campaigns and scale-up processes.

Quantitative Differentiation Evidence for Tert-Butyl Octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate Relative to Comparators


Octahydropyrrolo[3,2-b]pyridine Scaffold Confers FGFR3 Binding Superiority Over Erdafitinib with Complete VEGFR2 Sparing

In a head-to-head in silico comparison, the octahydropyrrolo[3,2-b]pyridin derivative Asinex-5082 exhibited a binding free energy (ΔG_bind) of −39.3 kcal/mol toward FGFR3, substantially exceeding the reference drug Erdafitinib (−29.9 kcal/mol), a ΔΔG advantage of −9.4 kcal/mol [1]. Moreover, Asinex-5082 demonstrated no detectable binding to VEGFR2, whereas Erdafitinib is a known dual FGFR/VEGFR inhibitor whose VEGFR2 activity contributes to hypertension-related clinical adverse events [1]. The mechanistic basis for this selectivity resides in the octahydropyrrolo[3,2-b]pyridine core's ability to occupy the DFG-in conformation of the FGFR3 ATP-binding pocket, forming hydrophobic contacts with residues Met529, Ile539, and Tyr557, while the carbonyl-linked benzodioxane-N-heterocycle restricts conformational freedom, preventing entry into the smaller DFG-out pocket of VEGFR2 [1]. This evidence is class-level inference for the scaffold; CAS 1211586-14-9 represents the Boc-protected precursor enabling synthetic access to such derivatives through subsequent N-deprotection and functionalization.

FGFR3 inhibitor Type I kinase inhibitor cancer therapeutics VEGFR2 selectivity molecular docking

Boc Protection Enables Orthogonal Deprotection Orthogonality Relative to Cbz and Fmoc Analogs

The Boc protecting group on CAS 1211586-14-9 is cleaved under acidic conditions (e.g., TFA or HCl), whereas Cbz requires hydrogenolysis (H₂, Pd/C) and Fmoc is base-labile (e.g., 20% piperidine in DMF) [1]. This acid-lability profile is directly exploited in synthetic sequences where the Boc group is removed after coupling reactions: for example, Boc deprotection of a related 5-Boc-octahydro-pyrrolo[3,2-b]pyridine intermediate with TFA after coupling to a difluoroquinolone core afforded the final API in 94% yield . The predicted pKa of the conjugate acid of the Boc-protected amine is 10.69 ± 0.20 , confirming that the Boc group fully suppresses amine basicity under neutral and basic coupling conditions, whereas the free amine (CAS 1393546-65-0, MW 126.20) would compete as a nucleophile. In contrast, an Fmoc-protected analog would be incompatible with the basic coupling conditions commonly used for amide bond formation or nucleophilic aromatic substitution, while a Cbz-protected variant would preclude the use of hydrogenation-sensitive functional groups elsewhere in the molecule.

protecting group strategy solid-phase synthesis orthogonal deprotection Boc vs. Cbz vs. Fmoc

Saturated Octahydro Core Offers Conformational Rigidity Advantage Over Unsaturated Pyrrolo[3,2-b]pyridine Analogs

CAS 1211586-14-9 possesses a fully saturated octahydro core, in contrast to aromatic 1H-pyrrolo[3,2-b]pyridine analogs that retain a planar, sp²-hybridized ring system . The saturated scaffold introduces two stereocenters at the ring junction (positions 3a and 7a), generating conformational rigidity that pre-organizes the bicyclic system into a defined three-dimensional geometry [1]. This pre-organization is mechanistically significant: the saturated [3,2-b] scaffold directs the N-heterocyclic vector into the DFG-in ATP-binding pocket of FGFR3, an interaction mode that aromatic pyrrolopyridines cannot replicate due to their planar, extended conformations [2]. Furthermore, the saturated core increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved clinical success rates in drug candidates by reducing aromatic stacking-mediated off-target promiscuity and enhancing aqueous solubility [3]. The predicted LogP for the Boc-protected compound is 1.36, which is lower than typical aromatic pyrrolopyridine analogs (LogP ~2–3), consistent with the reduced lipophilicity conferred by saturation .

conformational restriction scaffold rigidity bioactive conformation saturated heterocycles drug design

Predicted Physicochemical Profile and Storage Stability Differentiate CAS 1211586-14-9 from Unprotected and Alternative-Protecting-Group Analogs

The target compound (CAS 1211586-14-9) displays a predicted boiling point of 313.8 ± 15.0 °C, density of 1.052 ± 0.06 g/cm³, and LogP of 1.36 . The conjugate acid of the unprotected octahydro-1H-pyrrolo[3,2-b]pyridine has a predicted pKa of 10.69, but the free base (CAS 1393546-65-0, MW 126.20) has a significantly lower boiling point and is more hygroscopic, requiring storage under inert atmosphere at −20 °C [1]. The Boc group of CAS 1211586-14-9 stabilizes the molecule for ambient-temperature storage (2–8 °C, protected from light), as verified across multiple vendor specifications [2]. In contrast, the corresponding free amine is predominantly supplied as the dihydrochloride salt to mitigate instability, which limits its direct use in base-sensitive coupling reactions . The acetate salt of the cis-enantiomer (CAS 1373923-06-8) also requires refrigerated storage and introduces a counterion that must be accounted for in stoichiometric calculations for subsequent reactions .

physicochemical properties storage stability Boc protection predicted density boiling point

Boc Protection Permits C–H Functionalization Strategies Inaccessible to Unprotected or Alternative-Protected Analogs

The Boc protecting group on pyrrolo[3,2-b]pyridine scaffolds is compatible with Ir-catalyzed C–H borylation, enabling regioselective functionalization at positions β to the pyrrole nitrogen [1]. This reactivity is not accessible with unprotected pyrrolopyridines, which coordinate to the Ir catalyst through the free N–H and poison the catalytic cycle, nor with Cbz-protected analogs, which undergo competing benzylic C–H activation on the benzyl group [1]. The Boc group acts simultaneously as a protecting group and a directing group, steering borylation to specific C–H bonds with predictable regiochemistry—a dual functionality that Fmoc cannot provide due to its base lability under the mildly basic conditions of C–H activation [1]. This class-level evidence indicates that CAS 1211586-14-9 can serve not only as a protected amine but also as a substrate for direct, late-stage C–H diversification of the pyrrolidine ring, enabling rapid analog generation without de novo synthesis.

C–H borylation Boc-directed functionalization Ir catalysis regioselective synthesis late-stage diversification

Racemate (CAS 1211586-14-9) Provides Cost-Effective Entry for SAR Exploration Relative to Enantiopure cis-Isomers

CAS 1211586-14-9 is the racemic mixture of the (3aR,7aR)- and (3aS,7aS)-enantiomers [1]. Vendor pricing data indicate that the racemate is available at approximately $900/g (AKSci, 95% purity) , whereas the enantiopure cis-(3aS,7aS)-isomer (CAS 1251010-63-5) commands a premium, with typical pricing exceeding $2,000/g at comparable purity levels . The acetate salt of the cis-enantiomer (CAS 1373923-06-8) is also available at ≥95% purity but similarly carries a cost premium . For early-stage SAR exploration where stereochemistry–activity relationships have not yet been established, the racemate offers a ~2–5× cost advantage, enabling broader analog synthesis within a fixed budget. If a particular enantiomer proves superior in biological assays, chiral resolution or asymmetric synthesis can then be pursued with the knowledge that investment is justified by activity data.

racemate vs. enantiomer cost efficiency SAR screening chiral resolution building block procurement

Optimal Application Scenarios for Tert-Butyl Octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate Based on Quantified Evidence


FGFR3-Selective Kinase Inhibitor Lead Generation Leveraging Scaffold-Derived VEGFR2 Sparing

Medicinal chemistry programs targeting FGFR3-driven cancers (e.g., bladder cancer, multiple myeloma) can deploy CAS 1211586-14-9 as the core building block for generating Type I inhibitor candidates. The octahydropyrrolo[3,2-b]pyridine scaffold has been computationally validated to confer a 9.4 kcal/mol binding free energy advantage over Erdafitinib toward FGFR3 (−39.3 vs. −29.9 kcal/mol) while exhibiting zero binding to VEGFR2, addressing the hypertension liability of current FGFR inhibitors [1]. The synthetic workflow involves Boc deprotection of CAS 1211586-14-9 with TFA, followed by N-functionalization with diverse electrophiles (e.g., benzodioxane-carbonyl chlorides, sulfonamides, or heteroaryl halides) to generate focused libraries for FGFR3 biochemical and cellular screening. The saturated core ensures DFG-in binding mode compatibility, which can be confirmed by X-ray crystallography using the reported FGFR3 co-crystal conditions [1].

Parallel Library Synthesis via Boc-Directed Late-Stage C–H Diversification

CAS 1211586-14-9 is uniquely suited for Ir-catalyzed C–H borylation at positions β to the pyrrolidine nitrogen, a transformation enabled by the Boc group's dual protecting/directing role [2]. This late-stage diversification strategy allows a single batch of the building block to be converted into boronate ester intermediates, which can then undergo Suzuki–Miyaura coupling with diverse aryl/heteroaryl halides to generate arrays of C-functionalized octahydropyrrolo[3,2-b]pyridines. This approach circumvents the need for de novo synthesis of each analog and is inaccessible with Cbz- or Fmoc-protected variants due to competing side reactions or base lability [2]. The resulting libraries can feed into high-throughput screening cascades for kinase, GPCR, or epigenetic target panels.

Cost-Efficient SAR Matrix Exploration with the Racemate Prior to Chiral Resolution Investment

For exploratory medicinal chemistry projects with unestablished stereochemistry–activity relationships, acquiring the racemate (CAS 1211586-14-9) at approximately $900/g provides a 2–5× cost reduction relative to enantiopure cis-isomers (>$2,000/g) . This procurement strategy enables the synthesis of a larger and more diverse set of N-functionalized analogs within a fixed budget. Once a lead series is identified, the active enantiomer can be determined through chiral separation (SFC or chiral HPLC) of the racemic final compounds, or through asymmetric synthesis using the enantiopure building block (CAS 1251010-63-5) only for confirmed active chemotypes. This staged investment approach maximizes SAR information density per unit procurement expenditure .

Multi-Component Reaction Cascades Requiring Orthogonal Amine Protection

CAS 1211586-14-9 is the reagent of choice for synthetic sequences requiring orthogonal protection of multiple amine functionalities. In a validated industrial application, a 5-Boc-octahydro-pyrrolo[3,2-b]pyridine derivative was coupled to a difluoroquinolone core under basic conditions (reflux in acetonitrile), where the Boc group remained intact, followed by TFA-mediated global deprotection to liberate the final API in 94% yield . This sequence would fail with Fmoc (base-labile) or Cbz (hydrogenolysis-requiring) protection. The predicted pKa of 10.69 for the conjugate acid of the Boc-protected amine confirms complete suppression of nucleophilicity under the basic coupling conditions, ensuring chemoselective acylation or alkylation at the desired site .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.